molecular formula C16H18ClN3O4S B12172548 2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12172548
M. Wt: 383.9 g/mol
InChI Key: DKWCDTQKINBMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-methylthiazole core substituted with an acetyl(2-methoxyethyl)amino group at position 2 and a 5-chloro-2-hydroxyphenyl carboxamide moiety at position 5. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting kinase inhibition or modulation of cellular pathways .

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H18ClN3O4S/c1-9-14(15(23)19-12-8-11(17)4-5-13(12)22)25-16(18-9)20(10(2)21)6-7-24-3/h4-5,8,22H,6-7H2,1-3H3,(H,19,23)

InChI Key

DKWCDTQKINBMJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of various functional groups. Common reagents used in the synthesis include acetyl chloride, methoxyethylamine, and 5-chloro-2-hydroxybenzoic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features :

  • Thiazole Core : The 1,3-thiazole ring provides a rigid heterocyclic scaffold, enhancing binding affinity to biological targets.
  • 5-Chloro-2-hydroxyphenyl: The chloro and hydroxyl groups may influence solubility and target specificity, with the hydroxyl group enabling hydrogen bonding.

Synthesis :
The compound can be synthesized via a multi-step protocol analogous to other thiazole carboxamides (Fig. 3 in ):

Formation of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates.

Hydrolysis to carboxylic acid derivatives.

Coupling with 5-chloro-2-hydroxyaniline using coupling reagents like HOBt/EDC .

Comparison with Similar Compounds

Thiazole carboxamides are a diverse class with structural variations that significantly impact pharmacological activity. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Thiazole Carboxamides

Compound Name Molecular Formula Key Substituents Biological Activity References
Target Compound: 2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide C₁₉H₂₁ClN₄O₄S - Acetyl(2-methoxyethyl)amino
- 5-Chloro-2-hydroxyphenyl
Potential kinase inhibitor (inference)
Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide) C₂₂H₂₆ClN₇O₂S - 2-Methylpyrimidinyl
- Piperazinyl(2-hydroxyethyl)
Pan-Src kinase inhibitor (FDA-approved)
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide C₁₆H₁₄Cl₂N₆OS - 6-Chloro-2-methylpyrimidinyl
- 2-Chloro-6-methylphenyl
Kinase inhibition (preclinical)
N-(2-Methoxybenzyl)-2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxamide C₂₀H₂₁N₃O₂S - Benzylamino
- 2-Methoxybenzyl
Unknown (structural analog)

Key Findings:

A. Substituent Effects on Activity

Aromatic Substitutents :

  • The 5-chloro-2-hydroxyphenyl group in the target compound contrasts with 2-chloro-6-methylphenyl in ’s compound. The hydroxyl group may enhance solubility and target engagement compared to purely lipophilic substituents .
  • Dasatinib’s 2-methylpyrimidinyl and piperazinyl groups are critical for binding to Src kinases, suggesting that pyrimidine-containing analogs exhibit stronger kinase inhibition .

Amino Side Chains: The acetyl(2-methoxyethyl)amino group in the target compound differs from benzylamino () or piperazinyl () groups. The methoxyethyl chain may improve metabolic stability compared to bulkier substituents .

C. Therapeutic Potential

  • Dasatinib’s clinical success underscores the promise of thiazole carboxamides in oncology .
  • The target compound’s hydroxyl group may position it for applications in inflammation or infectious diseases, where solubility and target specificity are crucial .

Biological Activity

The compound 2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN3O4S
  • Molecular Weight : 383.9 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Thiazole derivatives have been studied for their antimicrobial properties. Compounds with similar structures have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of 2-amino-1,3,4-thiadiazole have exhibited notable antibacterial effects with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
  • Anticancer Potential : The thiazole ring is known for its role in developing anticancer agents. Research indicates that compounds containing thiazole moieties can inhibit various kinases involved in cancer progression. For example, thiazole derivatives have been identified as Src family kinase inhibitors, which play a crucial role in tumor growth and metastasis .
  • Anti-inflammatory Effects : Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Some thiazole derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in murine models, suggesting potential therapeutic applications in inflammatory conditions .

The mechanisms through which this compound exerts its biological effects may include:

  • Kinase Inhibition : The compound may inhibit specific kinases that are critical in signaling pathways related to cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Some thiazole derivatives are believed to modulate oxidative stress responses, which can influence cell survival and apoptosis.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Antimicrobial Studies : A study on the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32.6 μg/mL to higher concentrations depending on the specific derivative tested .
  • Cancer Research : A study focusing on Src inhibitors demonstrated that certain thiazole-based compounds could reduce tumor growth in vivo by inhibiting IL-2 production in mouse models . This suggests potential for further development as anticancer therapeutics.
  • Inflammation Models : In an acute murine model of inflammation, compounds structurally similar to the target compound showed up to 90% inhibition of TNF-alpha production when administered prior to inflammatory stimuli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.